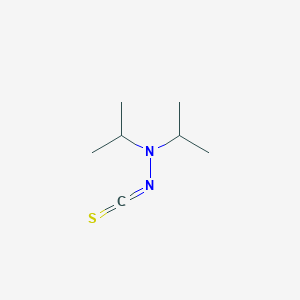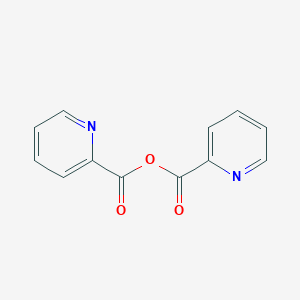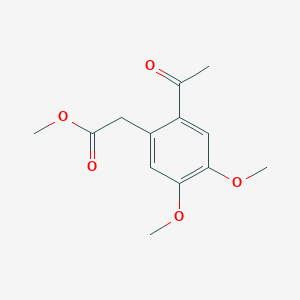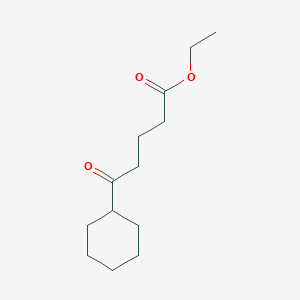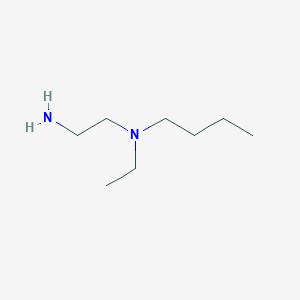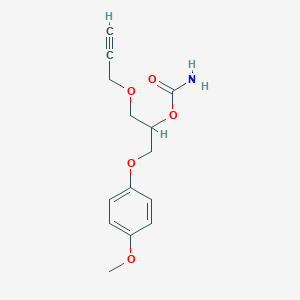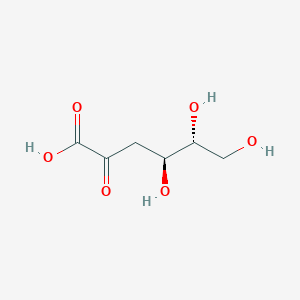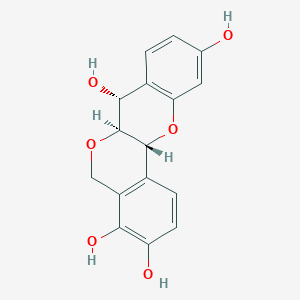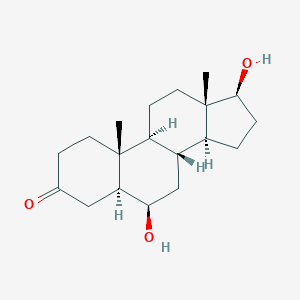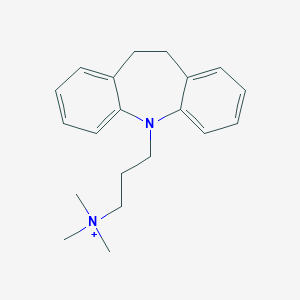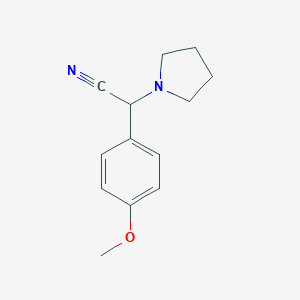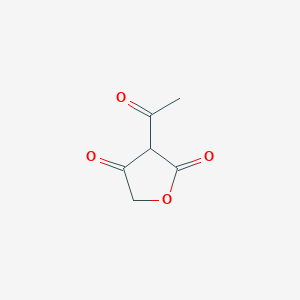
3-Acetyloxolane-2,4-dione
Descripción general
Descripción
3-Acetyloxolane-2,4-dione is a chemical compound with the molecular formula C6H6O4 . It contains a total of 16 bonds, including 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 aliphatic ester, and 2 aliphatic ketones .
Synthesis Analysis
The synthesis of 3-Acetyloxolane-2,4-dione or similar compounds often involves complex chemical reactions. For instance, a study describes the synthesis of substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones using morpholine as a catalyst . Another study discusses the N-arylation of imides, a significant reaction in the synthesis of biologically active thiazolidine-2,4-dione derivatives .Molecular Structure Analysis
The molecular structure of 3-Acetyloxolane-2,4-dione is characterized by a five-membered ring, an aliphatic ester, and two aliphatic ketones . It also contains 3 double bonds and 1 rotatable bond .Aplicaciones Científicas De Investigación
Spectroscopic Investigation
- 3-Acetyloxolane-2,4-dione, identified as 2-acetyltetronic acid (ATA), has been studied for its vibrational spectra in various aggregate states. Research involving quantum chemical calculations reveals insights into the tautomeric forms of ATA, providing valuable information on its thermodynamic stability and structural dynamics (Avakyan et al., 1995).
Chemical Synthesis and Isotherms
- Studies on 3-tetradecylpentane-2,4-dione, prepared by alkylation of acetylacetone, focus on its structural confirmation through IR, NMR spectroscopy, and mass-spectrometry. The compression isotherms of its Lengmuir monolayers offer insights into the tautomeric form of the compound, contributing to our understanding of chemical structure and behavior (Sokolov et al., 2010).
Corrosion Inhibition
- Ketene dithioacetal derivatives of pentane-2,4-dione have been synthesized and analyzed for their ability to inhibit copper corrosion in nitric acid solutions. This research explores the efficiency of these compounds in decreasing corrosion rates, their adsorption behavior on copper surfaces, and the formation of protective films, demonstrating their potential as cathodic inhibitors (Fiala et al., 2007).
Condensation Reactions and Derivatives
- Research on the condensation of 1,3-dicarbonyl compounds like acetylacetone with aldehydes highlights the synthesis of various 2-methylene-1,3-dicarbonyl compounds derivatives. This study emphasizes the significance of mild reaction conditions in organic synthesis (蔡一誠, 2010).
Hydrogen Bond Strength in Derivatives
- Investigations into the molecular structure and hydrogen bond strength of derivatives like 3-(methylthio)pentane-2,4-dione offer valuable insights into the effects of substitution on hydrogen bond strength and molecular vibrations, contributing to a deeper understanding of chemical interactions (Tayyari et al., 2008).
Direcciones Futuras
The future directions for research on 3-Acetyloxolane-2,4-dione and similar compounds could involve further exploration of their synthetic chemistry, given their presence in pharmacologically dynamic natural products and powerful agrochemicals . Additionally, their wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects, suggests potential for therapeutic applications .
Propiedades
IUPAC Name |
3-acetyloxolane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJNKOOYLEGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937255 | |
| Record name | 3-Acetyloxolane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyloxolane-2,4-dione | |
CAS RN |
16690-05-4 | |
| Record name | 3-Acetyltetronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyloxolane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




